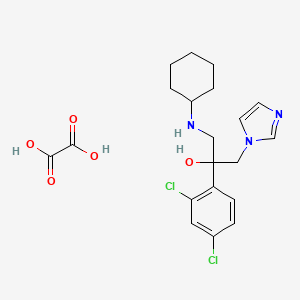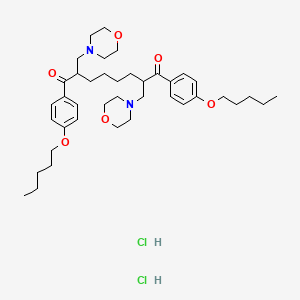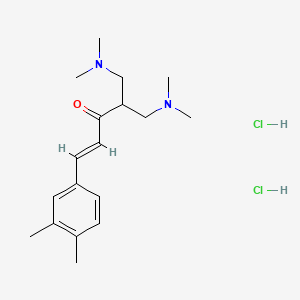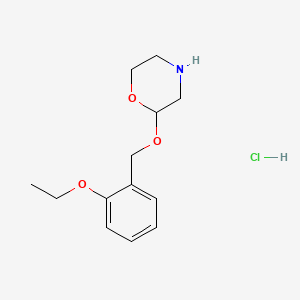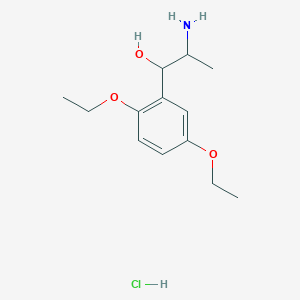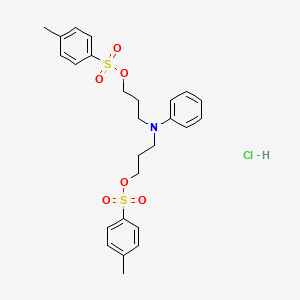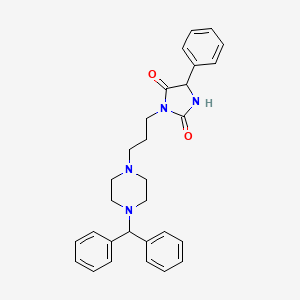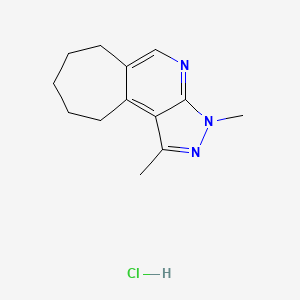
3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride is a heterocyclic compound with a unique structure that combines elements of cycloheptane, pyrazole, and pyridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a substituted cycloheptane with a pyrazole derivative in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Wirkmechanismus
The mechanism of action of 3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro-1-methyl-: Shares a similar hexahydro structure but differs in the arrangement of nitrogen atoms.
1H-3a,7-Methanoazulene, 2,3,6,7,8,8a-hexahydro-1,4,9,9-tetramethyl-: Another hexahydro compound with a different core structure.
Uniqueness
3,6,7,8,9,10-Hexahydro-1,3-dimethylcyclohepta(d)pyrazolo(3,4-b)pyridine hydrochloride is unique due to its combination of cycloheptane, pyrazole, and pyridine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
91623-84-6 |
|---|---|
Molekularformel |
C13H18ClN3 |
Molekulargewicht |
251.75 g/mol |
IUPAC-Name |
3,5-dimethyl-4,5,7-triazatricyclo[7.5.0.02,6]tetradeca-1,3,6,8-tetraene;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-9-12-11-7-5-3-4-6-10(11)8-14-13(12)16(2)15-9;/h8H,3-7H2,1-2H3;1H |
InChI-Schlüssel |
ZYTQUIOQYWHEIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=NC=C3CCCCCC3=C12)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



